molecular formula C6H15ClN2O2 B1581710 DL-Lysine monohydrochloride CAS No. 22834-80-6

DL-Lysine monohydrochloride

Cat. No.: B1581710
CAS No.: 22834-80-6
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-UHFFFAOYSA-N
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Description

DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known chemically as 2,6-diaminohexanoic acid hydrochloride and has the molecular formula C6H15ClN2O2 .

Mechanism of Action

DL-Lysine monohydrochloride may be used to construct polylysine polymers useful to produce lysine-based polypeptide gels and films .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the racemization of L-lysine. This process involves treating L-lysine with a base such as sodium hydroxide at elevated temperatures, often in the presence of a catalyst like salicylaldehyde . The reaction conditions typically include a temperature of around 100°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation followed by chemical racemization. The fermentation process uses bacteria such as Corynebacterium glutamicum to produce L-lysine, which is then racemized to form DL-lysine. The final product is obtained by reacting the racemic mixture with hydrochloric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: DL-Lysine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: DL-Lysine monohydrochloride is unique due to its racemic nature, providing both D- and L- enantiomers. This makes it versatile for various applications, including the synthesis of polylysine polymers and its use in scientific research .

Properties

CAS No.

22834-80-6

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

2,6-diaminohexanoic acid;hydron;chloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H

InChI Key

BVHLGVCQOALMSV-UHFFFAOYSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl

SMILES

C(CCN)CC(C(=O)O)N.Cl

Canonical SMILES

[H+].C(CCN)CC(C(=O)O)N.[Cl-]

physical_description

Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Related CAS

70-53-1
617-68-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-Lysine monohydrochloride
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DL-Lysine monohydrochloride

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